molecular formula C13H16N2O B12974926 5-(3-(tert-Butyl)phenyl)oxazol-2-amine

5-(3-(tert-Butyl)phenyl)oxazol-2-amine

Cat. No.: B12974926
M. Wt: 216.28 g/mol
InChI Key: NDSFEXIAPGAEGL-UHFFFAOYSA-N
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Description

5-(3-(tert-Butyl)phenyl)oxazol-2-amine is a heterocyclic compound that features an oxazole ring substituted with a tert-butyl group and a phenyl group. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(tert-Butyl)phenyl)oxazol-2-amine typically involves the cyclization of β-hydroxy amides to oxazolines. One common method includes the use of reagents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, which enable a mild and efficient cyclization process . The reaction conditions often involve moderate temperatures and inert atmospheres to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(3-(tert-Butyl)phenyl)oxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The phenyl and tert-butyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include various substituted oxazoles, amines, and phenyl derivatives, which can be further utilized in different applications.

Scientific Research Applications

5-(3-(tert-Butyl)phenyl)oxazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-(tert-Butyl)phenyl)oxazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. The tert-butyl and phenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3´-pyridyl)-5-phenyloxazole
  • 2,5-diphenyloxazole
  • 5,7-di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate

Uniqueness

5-(3-(tert-Butyl)phenyl)oxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both tert-butyl and phenyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

5-(3-tert-butylphenyl)-1,3-oxazol-2-amine

InChI

InChI=1S/C13H16N2O/c1-13(2,3)10-6-4-5-9(7-10)11-8-15-12(14)16-11/h4-8H,1-3H3,(H2,14,15)

InChI Key

NDSFEXIAPGAEGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C2=CN=C(O2)N

Origin of Product

United States

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